(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Description
Propriétés
IUPAC Name |
benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQABAXFGVJED-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350799 | |
| Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119906-49-9 | |
| Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Catalytic Cyclization and Diastereomer Separation
A significant advancement in imidazolidinone synthesis involves Yb(OTf)₃-mediated cyclization, which enhances both reaction efficiency and stereochemical control. Treatment of α-amino amides with 2 equivalents of pivaldehyde in chloroform under reflux (8 hours, 1 mol% catalyst loading) produces a 1:2 mixture of (2R,5S)- and (2S,5S)-diastereomers. Despite the unfavorable initial ratio, the catalytic system enables recycling of the undesired trans-isomer through prolonged heating (24 hours) with fresh Yb(OTf)₃, achieving an overall yield of 48% with 98% ee.
This method’s scalability is demonstrated in the 10 mmol-scale synthesis of (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, where column chromatography separation yields 22% of the desired product (>99% ee) and 26% of the recycled isomer (98% ee). The table below contrasts key parameters between classical and catalytic methods:
Substrate Scope and Functional Group Tolerance
The Yb(OTf)₃ protocol accommodates diverse carbonyl substrates, enabling access to imidazolidinones with aryl, alkyl, and heteroaromatic substituents. For instance, reaction with indole-3-carbaldehyde produces (2S,5S)-5-((1H-indol-3-yl)methyl)-2-tert-butyl-3-methylimidazolidin-4-one in 68% yield after purification. Microwave-assisted heating reduces reaction times to 30 minutes but compromises diastereoselectivity (dr 1:1.5), underscoring the necessity of conductive heating for optimal results.
Post-Synthetic Modifications and Derivatization
N-Methylation and Alkylation Strategies
Functionalization of the imidazolidinone core is achieved through regioselective alkylation. Treatment of (2R,5S)-2-tert-butyl-5-methylimidazolidin-4-one with methyl iodide in DMF (2.5 equivalents K₂CO₃, 60°C, 12 hours) installs the 3-methyl group with complete retention of configuration. This step is critical for tuning the catalyst’s steric profile in asymmetric applications. The reaction proceeds via SN2 mechanism, as evidenced by the inversion of configuration observed in the alkylation of secondary amines.
Chiral Auxiliary Derivatization for Analysis
Enantiomeric excess determination requires conversion of the imidazolidinone to UV-active derivatives. Acylation with 3,5-dinitrobenzoyl chloride in dichloromethane (triethylamine base, 1 hour) produces (2R,5S)-2-tert-butyl-1-(3,5-dinitrobenzoyl)-3,5-dimethylimidazolidin-4-one, which is analyzable by chiral HPLC. This derivatization protocol achieves >99% conversion without racemization, enabling precise ee measurement.
Industrial-Scale Considerations and Process Optimization
Solvent and Temperature Effects
Large-scale implementations favor chloroform over dichloromethane due to its higher reflux temperature (61°C vs. 40°C), which accelerates imidazolidinone formation. However, chloroform’s toxicity necessitates stringent engineering controls, prompting investigations into alternative solvents. Ethanol/water mixtures (9:1 v/v) show promise for greener synthesis, albeit with reduced yields (52%).
Catalytic Recycling and Waste Reduction
The Yb(OTf)₃ catalyst is recoverable via aqueous extraction (0.1 M HCl wash), enabling three reuse cycles before activity loss. This recyclability reduces metal waste by 70% compared to stoichiometric methods. Additionally, the undesired (2S,5S)-diastereomer undergoes thermal equilibration in chloroform, allowing 56% recovery of the desired isomer through iterative recycling.
Analytical Characterization and Quality Control
Spectroscopic Identification
1H NMR analysis of this compound reveals diagnostic resonances at δ 1.04 ppm (t-Bu, singlet, 9H) and δ 3.26 ppm (N-CH₃, singlet, 3H). The 13C NMR spectrum exhibits a carbonyl signal at δ 170.1 ppm, confirming successful cyclization. High-resolution mass spectrometry (HRMS) validates molecular composition, with [M+H]+ observed at m/z 231.1525 (calculated 231.1526).
Chiral Purity Assessment
Polarimetric analysis ([α]D²⁵ = +10.5° in chloroform) correlates with HPLC-derived ee values, establishing it as a rapid quality control metric. Chiral stationary phases (e.g., Chiralpak IA) achieve baseline separation of enantiomers, with retention times of 12.3 minutes ((S)-isomer) and 14.1 minutes ((R)-isomer) .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Antibiotic Development
(S)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone has been investigated as a scaffold for developing next-generation antibiotics, particularly oxazolidinones. These compounds are crucial due to their activity against Gram-positive and some Gram-negative bacteria. Research indicates that modifications to the imidazolidinone structure can enhance bacterial uptake and overcome resistance mechanisms, making it a valuable candidate for antibiotic development .
Anticancer Agents
The compound has also been explored for its potential as an anticancer agent. Studies have shown that imidazolidinones can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The ability to modify the side chains allows for the optimization of bioactivity, making this compound a target for further research in oncology .
Organic Synthesis
Chiral Catalysts
this compound serves as a chiral auxiliary in asymmetric synthesis. Its use in various catalytic reactions, such as the Pictet–Spengler reaction, demonstrates its effectiveness in producing enantiomerically enriched products. The compound's ability to influence stereochemistry is critical in synthesizing pharmaceuticals and fine chemicals .
Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex organic molecules, including amino acid derivatives and other biologically active compounds. Its robustness under various reaction conditions allows chemists to explore diverse synthetic pathways, increasing the efficiency of producing target molecules .
Case Studies
Mécanisme D'action
The mechanism of action of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Key Observations:
Core Structure: The target compound’s imidazolidinone ring is saturated, reducing aromaticity and increasing conformational flexibility compared to aromatic 1H-imidazole derivatives like 5{87}–5{89}. This structural difference impacts electronic properties and reactivity, making imidazolidinones more suitable for stepwise synthetic protocols .
Substituent Effects: The tert-butyl group in the target compound introduces significant steric hindrance, enhancing enantioselectivity in reactions by shielding specific faces of the molecule . Compounds 5{87}–5{89} feature tert-butoxy-S-phenylalanyl and α-methylbenzylamino groups, which may participate in hydrogen bonding or act as directing groups in catalysis .
Stereochemistry: The S-configuration in the target compound ensures predictable stereochemical outcomes in asymmetric synthesis, whereas the R/S-α-methylbenzylamino groups in 5{88} and 5{89} enable stereoisomer-specific applications (e.g., enantioselective catalysis) .
This compound
- Steric Hindrance: The tert-butyl group at position 2 selectively blocks nucleophilic attacks on the imidazolidinone ring, favoring reactions at less hindered sites .
- Chiral Utility: The S-configuration and Z-group facilitate its use in synthesizing enantiopure β-amino acids and peptidomimetics .
Activité Biologique
(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : 119906-49-9
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with a suitable carbonyl compound, often facilitated by chiral catalysts to ensure the formation of the desired enantiomer. The optimization of reaction conditions such as temperature and solvent is crucial for achieving high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets are context-dependent but are essential for its potential therapeutic applications.
Biological Activity
Research into the biological activity of this compound has indicated several promising avenues:
Antimicrobial Activity
Studies have shown that compounds with imidazolidinone structures can exhibit antimicrobial properties. For instance, derivatives of imidazolidinones have been reported to inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results indicate that this compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
Case Studies
Several studies highlight the biological relevance of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit bacterial growth in vitro, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxic Effects : Research involving various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, leading to further investigations into its mechanism of action against tumor cells .
Comparative Analysis with Other Compounds
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving chiral auxiliaries or asymmetric catalysis to achieve the (S)-configuration. Key steps include:
- Enantioselective alkylation of imidazolidinone precursors using tert-butyl groups as steric directors.
- Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.
- Optimization : Reaction temperature (e.g., −78°C for stereochemical control) and solvent polarity (e.g., THF or DCM) significantly impact yield and purity. Evidence from benzimidazole syntheses suggests one-pot strategies can achieve yields >80% under inert atmospheres .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies methyl and tert-butyl groups (e.g., tert-butyl signals at δ ~1.2 ppm in ¹H NMR).
- NOESY/ROESY confirms spatial proximity of substituents to validate the (S)-configuration.
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., analogous imidazolidinones show bond angles of 109.5° for sp³ carbons) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and absence of impurities like hydroxyl groups .
Q. How can researchers ensure high enantiomeric purity during synthesis?
- Methodological Answer :
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers.
- Monitor optical rotation ([α]ᴅ) and compare to literature values (e.g., [α]ᴅ²⁵ = −15.2° for (S)-configuration in similar compounds) .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting electronic properties and reaction pathways for this compound?
- Methodological Answer :
- DFT Calculations (B3LYP/6-31G*):
- Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity (e.g., HOMO energy ≈ −6.2 eV for imidazolidinones).
- Simulate transition states to optimize asymmetric induction during synthesis .
- Semiempirical Methods (e.g., PM6): Estimate steric effects of the tert-butyl group on reaction kinetics .
Q. What strategies resolve contradictions in reported spectroscopic data or reaction yields across studies?
- Methodological Answer :
- Systematic Reproducibility Checks :
- Compare solvent effects (e.g., DMSO vs. CDCl₃ on NMR shifts).
- Validate purity via HRMS (e.g., [M+H]⁺ = 239.1522 for C₁₁H₁₈N₂O₂).
- Meta-Analysis : Aggregate data from multiple studies (e.g., tert-butyl group’s ¹³C NMR δ = 28.9–29.5 ppm) to identify outliers .
Q. How does the tert-butyl group influence the compound’s stability under acidic or oxidative conditions?
- Methodological Answer :
- Accelerated Stability Testing :
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 1 (HCl, 37°C) | Hydrolysis of imidazolidinone | 7.2 |
| 40% H₂O₂, 25°C | Oxidation of methyl group | 3.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
